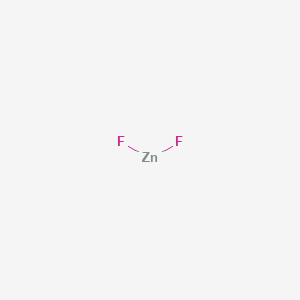

difluorozinc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zinc fluoride is an inorganic chemical compound with the chemical formula ZnF₂. It is encountered in both anhydrous and tetrahydrate forms (ZnF₂·4H₂O). This compound is known for its high melting point and rutile structure, which contains six-coordinate zinc, suggesting appreciable ionic character in its chemical bonding . Unlike other zinc halides, zinc fluoride is not very soluble in water .

准备方法

Zinc fluoride can be synthesized through several methods:

Reaction of Zinc Metal with Fluorine Gas: This method involves the direct reaction of zinc metal with fluorine gas, producing zinc fluoride.

Reaction of Hydrofluoric Acid with Zinc: In this method, zinc reacts with hydrofluoric acid to yield hydrogen gas and zinc fluoride.

Heating Zinc Hydroxide or Zinc Carbonate with Hydrogen Fluoride: This method involves heating zinc hydroxide or zinc carbonate with hydrogen fluoride to produce zinc fluoride.

化学反应分析

Zinc fluoride undergoes various chemical reactions:

Hydrolysis: Zinc fluoride can be hydrolyzed by hot water to form zinc hydroxide fluoride (Zn(OH)F).

Reaction with Strong Acids and Bases: Zinc fluoride shows low reactivity under standard conditions but can react with strong acids and bases.

Catalytic Reactions: Zinc fluoride is used as a catalyst in the transesterification and esterification of crude palm oil for biodiesel production.

科学研究应用

Zinc fluoride has diverse applications in scientific research:

Chemistry: It is used in the fluorination of organic compounds and as an additive in electrolytic aluminum.

Biology and Medicine: Zinc fluoride is employed in treatments related to fluoride deficiency and in bone-tissue engineering applications.

Industry: It is used in the manufacture of flux, glasses, enamels, fabrics, and plastics.

作用机制

The mechanism by which zinc fluoride exerts its effects involves the transformation of high-entropy fluoride nanoparticles from single-crystal to polycrystalline, thereby increasing the likelihood of exposing electrocatalytically active sites . This transformation enhances the compound’s catalytic activity in various applications.

相似化合物的比较

Zinc fluoride can be compared with other zinc halides such as zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), and zinc iodide (ZnI₂). Unlike these compounds, zinc fluoride is not very soluble in water and has a higher melting point . Additionally, zinc fluoride crystallizes in the rutile structure, which is distinct from the structures of other zinc halides .

Similar Compounds

- Zinc chloride (ZnCl₂)

- Zinc bromide (ZnBr₂)

- Zinc iodide (ZnI₂)

- Cadmium fluoride (CdF₂)

- Mercury fluoride (HgF₂)

Zinc fluoride’s unique properties, such as its high melting point and low solubility in water, make it distinct from other similar compounds .

属性

CAS 编号 |

7783-49-5; 73640-07-0(monohydrate) |

|---|---|

分子式 |

ZnF2 F2Zn |

分子量 |

103.4 g/mol |

IUPAC 名称 |

difluorozinc |

InChI |

InChI=1S/2FH.Zn/h2*1H;/q;;+2/p-2 |

InChI 键 |

BHHYHSUAOQUXJK-UHFFFAOYSA-L |

SMILES |

F[Zn]F |

规范 SMILES |

F[Zn]F |

沸点 |

2732 °F at 760 mm Hg (USCG, 1999) 1,500 °C |

颜色/形态 |

COLORLESS MONOCLINIC OR TRICLINIC CRYSTALS TETRAGONAL NEEDLES (RUTILE LATTICE) OR WHITE CRYSTALLINE MASS |

密度 |

4.84 at 59 °F 4.95 at 25°C (USCG, 1999) 4.9 g/cu cm |

熔点 |

1601.6 °F (USCG, 1999) 872 °C |

物理描述 |

Zinc fluoride appears as a white powder or crystalline mass. Density 4.84 g / cm3. Slightly soluble in water and denser than water. Also insoluble as a hydrate. ZnF2.xH2O. Used for galvanizing steel and making ceramics. White solid; [Hawley] White odorless powder; [MSDSonline] |

溶解度 |

1.516 G SOL IN 100 ML WATER; BECOMES ANHYDR AT 100 °C /TETRAHYDRATE/ INSOL IN ALCOHOL & AMMONIA; SOL IN HOT ACID SLIGHTLY SOL IN AQ HYDROFLUORIC ACID; SOL IN AMMONIUM HYDROXIDE, HYDROCHLORIC & NITRIC ACIDS 1.62 G/100 CC WATER AT 20 °C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B8813228.png)

![5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol](/img/structure/B8813232.png)

![3,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8813315.png)

![4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B8813320.png)